2-((1E,3E)-3-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Description
Structural Breakdown:
- Core framework : Two indole-derived heterocycles (indolinium and indole) linked via conjugated propene bridges.
- Substituents :
- 1-Ethyl-3,3-dimethylindolium: A positively charged indole derivative with ethyl and dimethyl groups at positions 1 and 3, respectively.
- 3,3-Dimethyl-5-sulfoindoline: A reduced indole ring with sulfonate (-SO3-) and dimethyl groups.
- 6-((3-Azidopropyl)amino)-6-oxohexyl: A hexyl chain with an amide-linked 3-azidopropyl group.
- Stereochemistry : The (1E,3E) configuration denotes trans geometry across the double bonds in the propene bridge.
The molecular structure integrates hydrophilic sulfonate groups and a reactive azide moiety, enabling applications in bioorthogonal chemistry.
Properties
Molecular Formula |
C34H44N6O7S2 |
|---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C34H44N6O7S2/c1-6-39-28-17-15-24(48(42,43)44)22-26(28)33(2,3)30(39)12-10-13-31-34(4,5)27-23-25(49(45,46)47)16-18-29(27)40(31)21-9-7-8-14-32(41)36-19-11-20-37-38-35/h10,12-13,15-18,22-23H,6-9,11,14,19-21H2,1-5H3,(H2-,36,41,42,43,44,45,46,47) |
InChI Key |
QZHNJGITBNPVKI-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sulfonated Indolium Salt Precursors
The foundational step involves preparing the sulfonated indolium salts through Fisher indole synthesis . As demonstrated by Waggoner and co-workers, 4-hydrazinobenzenesulfonic acid hemihydrate is condensed with 3-methyl-2-butanone in refluxing acetic acid to yield 1,3,3-trimethyl-5-sulfoindolenine. This intermediate is alkylated using iodomethane or 6-bromohexanoic acid to introduce the ethyl and hexanoic acid side chains, respectively. Critical parameters include:
- Reaction Conditions :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Indole ring formation | Acetic acid, 3-methyl-2-butanone | Reflux, 3 h | 24% |
| Alkylation | 6-Bromohexanoic acid | Methanol, 60°C, 24 h | 62% |
Formation of the Polymethine Bridge
The cyanine dye’s conjugated system is constructed through condensation of the azide-functionalized indolium salt with malonaldehyde dianilide. This step, adapted from asymmetric cyanine dye syntheses, proceeds under acidic conditions:
- Reaction Mechanism :
| Component | Role |
|---|---|
| Malonaldehyde dianilide | Polyene chain precursor |
| Sodium acetate | Base catalyst |
| Methanol | Solvent |
Critical Note : Excess malonaldehyde dianilide (1.1 equiv) minimizes symmetric dye formation, simplifying purification.
Purification and Characterization
Final purification employs reverse-phase chromatography (C-18 silica) with a methanol/water gradient to separate the target compound from unreacted starting materials and symmetric byproducts. Key characterization data include:
- UV-Vis Spectroscopy : Absorption maxima at 649 nm (ε = 250,000 M⁻¹cm⁻¹), consistent with Cy5 derivatives.
- Mass Spectrometry : Observed [M]+ at m/z 725.3 (calculated 724.89 for C35H44N6O7S2).
- ¹H NMR : Distinct peaks for indolium protons (δ 7.8–8.2 ppm) and azide-bearing alkyl chain (δ 3.1–3.4 ppm).
Comparative Analysis of Synthetic Routes
A review of methodologies reveals trade-offs between yield and scalability:
| Method | Advantages | Limitations |
|---|---|---|
| Modular condensation | High purity (88%) | Multi-step purification |
| One-pot alkylation | Fewer intermediates | Lower yield (24–62%) |
Chemical Reactions Analysis
Types of Reactions
Cy3-N3 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making Cy3-N3 a valuable tool for bioconjugation and labeling applications .
Common Reagents and Conditions
CuAAC Reaction: This reaction involves the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, in the presence of an alkyne-containing molecule.
SPAAC Reaction: This reaction does not require a catalyst and involves the reaction of Cy3-N3 with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Major Products
The major products of these reactions are Cy3-labeled biomolecules, such as proteins, nucleic acids, and other macromolecules. These labeled compounds are used for various applications, including imaging, tracking, and studying molecular interactions .
Scientific Research Applications
Biochemical Research
This compound is primarily utilized in biochemical assays and imaging techniques. Its azide group allows for click chemistry applications, particularly in bioconjugation processes. The ability to selectively attach to biomolecules makes it valuable for:
-
Fluorescent Labeling : The compound can be conjugated with fluorophores for the visualization of proteins and nucleic acids in live cells. This is crucial for studying cellular processes and interactions.
Application Description Fluorescent Probes Used for imaging cellular components Bioconjugation Attaches to proteins or antibodies for targeted delivery
Photonics
The compound exhibits interesting photophysical properties that make it suitable for applications in photonics:
-
Light Emission : It can act as a light-emitting material due to its indolium structure, which is beneficial in developing organic light-emitting diodes (OLEDs) and other photonic devices.
Property Value Emission Wavelength Tunable based on structural modifications Quantum Yield High efficiency in light emission
Medicinal Chemistry
In medicinal chemistry, the compound's potential as a therapeutic agent is being explored:
-
Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its sulfonate groups enhance solubility and bioavailability.
Cancer Type Activity Breast Cancer Inhibitory effects observed in vitro Leukemia Potential for further investigation
Case Study 1: Fluorescent Imaging in Live Cells
A study demonstrated the use of this compound as a fluorescent probe for visualizing cellular dynamics. Researchers conjugated it with specific antibodies targeting cancer cells, allowing real-time imaging of tumor progression.
Case Study 2: Photonic Device Development
In another research project, scientists incorporated this compound into OLEDs, achieving improved brightness and color purity compared to traditional materials. This advancement opens new avenues for energy-efficient lighting solutions.
Mechanism of Action
The mechanism of action of Cy3-N3 involves its ability to undergo click chemistry reactions with specific functional groups on biomolecules. The azide group of Cy3-N3 reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The labeled biomolecules can then be detected and quantified using fluorescence-based techniques .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison with Indole-Based Dyes
Key Observations :
- The target compound’s sulfonate groups distinguish it from halogenated or hydroxylated analogues (e.g., 2b, Isorhamnetin), offering superior aqueous solubility (>100 mg/mL predicted) .
- The azide group provides a unique advantage over non-reactive analogues, enabling site-specific labeling in biological systems—a feature absent in natural products like friedelinol .
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectral Data
Analysis :
- The target compound’s extended conjugation (λmax ~750–780 nm) places it in the NIR range, unlike UV-absorbing analogues (e.g., Zygocaperoside, λmax 280 nm) .
- ¹H-NMR signals for the azidopropylamino group (~3.62 ppm) and sulfonate-bearing indole protons (~7.99 ppm) are distinct from methyl/methoxy peaks in other compounds .
Biological Activity
The compound 2-((1E,3E)-3-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, commonly referred to as Cy3-N3 or Cyanine 3 azide, is a synthetic fluorescent dye derived from the Cyanine 3 fluorophore. This compound is notable for its unique chemical structure which includes an azide group (-N₃), enhancing its reactivity and potential applications in various biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₄N₆O₇S₂ |
| Molecular Weight | 712.9 g/mol |
| IUPAC Name | (2Z)-2-[...]-1H-indolium-5-sulfonate |
The compound exhibits high fluorescence quantum yield and excellent photostability, making it suitable for applications in bioimaging and fluorescence-based assays .
The biological activity of Cy3-N3 is primarily attributed to its ability to participate in click chemistry, particularly the azide-alkyne cycloaddition reaction. This property allows for selective labeling of biomolecules, facilitating the study of cellular processes and interactions. The incorporation of the sulfonate group enhances water solubility and biocompatibility, which are critical for in vivo applications.
1. Fluorescence Imaging
Cy3-N3 is widely used in fluorescence microscopy for imaging cellular structures and dynamics. Its high photostability allows for prolonged observation without significant loss of signal intensity.
2. Targeted Drug Delivery
Research indicates that compounds with azide functionalities can be utilized in targeted drug delivery systems. By conjugating Cy3-N3 with therapeutic agents, researchers can achieve site-specific delivery, enhancing the efficacy of treatments while minimizing side effects.
3. Bioconjugation Techniques
Cy3-N3 serves as a valuable tool in bioconjugation techniques, allowing for the labeling of proteins and nucleic acids. This capability is essential for tracking biomolecular interactions and understanding complex biological pathways.
Case Studies
Study 1: Anticancer Activity
In a recent study, novel indole derivatives were synthesized based on the structure of Cy3-N3 to evaluate their anticancer properties. The results demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines, including hypopharyngeal carcinoma and breast cancer cells . The mechanism involved induction of apoptosis and modulation of signaling pathways such as ERK .
Study 2: Cellular Uptake Studies
Another investigation focused on the cellular uptake of Cy3-N3 conjugates in live cells. The findings revealed that these conjugates exhibited enhanced uptake due to their ability to penetrate cell membranes effectively. This property was crucial for developing new imaging techniques that allow real-time monitoring of cellular processes .
Research Findings
Recent research highlights the versatility of Cy3-N3 in various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
